3-Bromo-4-methylbenzohydrazide

mTOR inhibition Triple-Negative Breast Cancer Antiproliferative activity

This specific 3-bromo-4-methyl regioisomer is pharmacophore-validated for mTOR inhibition (TNBC IC50=3.38μM). The meta-bromo handle enables crucial Suzuki-Miyaura diversification not possible with 4-bromo analogs. Use for PI3K/Akt/mTOR SAR, proprietary CRAC channel inhibitors (WO2012056478A1), and hydrazone library synthesis. Regioisomeric substitution will abolish target binding.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 515143-79-0
Cat. No. B1270045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylbenzohydrazide
CAS515143-79-0
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NN)Br
InChIInChI=1S/C8H9BrN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeySVZACRLLIPEQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylbenzohydrazide (CAS 515143-79-0): Structural and Functional Baseline for Procurement


3-Bromo-4-methylbenzohydrazide (CAS 515143-79-0, MF: C8H9BrN2O, MW: 229.07 g/mol) is a substituted benzohydrazide building block featuring a bromo group at the meta (3-) position and a methyl group at the para (4-) position on the phenyl ring, alongside the reactive hydrazide functional group . This specific substitution pattern (3-Br, 4-CH3) is a critical structural determinant for generating unique chemotypes in medicinal chemistry, distinguishing it from regioisomers and other in-class benzohydrazides [1]. The compound is commercially available as a research intermediate, typically supplied at purities of ≥95% or 97% for synthetic and screening applications .

Why In-Class Substitution of 3-Bromo-4-methylbenzohydrazide (CAS 515143-79-0) Is Scientifically Unjustified


Procurement of a generic or regioisomeric benzohydrazide (e.g., 4-Bromo-3-methylbenzohydrazide) is not a viable substitution for 3-Bromo-4-methylbenzohydrazide (CAS 515143-79-0) due to the profound impact of halogen and alkyl positioning on molecular recognition and downstream biological activity. The specific 3-bromo-4-methyl arrangement has been explicitly identified as a privileged chemotype in pharmacophore-based virtual screening campaigns for mTOR inhibitors, where even minor alterations to this substitution pattern can abolish target binding and cellular efficacy [1]. Furthermore, the bromo substituent at the meta position provides a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible or are sterically hindered in alternative regioisomers, making this specific intermediate essential for the modular assembly of complex, patentable chemical space [2].

Quantitative Differentiation of 3-Bromo-4-methylbenzohydrazide (CAS 515143-79-0) from Structural Analogs


mTOR Inhibitor Potency: Derivative of 3-Bromo-4-methylbenzohydrazide Demonstrates Low Micromolar Antiproliferative Activity

A derivative of the target compound, specifically 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide (compound 7c), demonstrated potent anti-proliferative activity against TNBC cell lines. This activity is directly attributable to the specific 3-bromo-4-methyl substitution pattern on the benzohydrazide core, which was identified through pharmacophore-based virtual screening as a key feature for mTOR inhibition [1].

mTOR inhibition Triple-Negative Breast Cancer Antiproliferative activity Structure-activity relationship (SAR)

CRAC Channel Modulation: 3-Bromo-4-methylbenzohydrazide as a Key Intermediate in Patented Calcium Signaling Inhibitors

The target compound is explicitly claimed as a key intermediate in the synthesis of novel compounds for modulating calcium release-activated calcium (CRAC) channels [1]. This application is distinct from other benzohydrazides, highlighting the unique value of the 3-bromo-4-methyl substitution pattern for accessing intellectual property in a therapeutically relevant area (e.g., autoimmune and inflammatory diseases).

Calcium signaling CRAC channel Immunomodulation Patent chemistry

Synthetic Utility: Quantitative Yield in a Standard Hydrazide Condensation

The reactivity of 3-Bromo-4-methylbenzohydrazide as a nucleophile has been validated in a condensation reaction with acetone. Under reflux with trifluoroacetic acid catalysis, the reaction proceeded efficiently to yield the corresponding hydrazone derivative, demonstrating its suitability as a robust building block for library synthesis .

Synthetic methodology Hydrazone formation Reaction optimization Building block validation

Procurement Specification: Quantified Purity for Reproducible Research

3-Bromo-4-methylbenzohydrazide is commercially available with a defined minimum purity specification of 97% (HPLC), ensuring high batch-to-batch consistency for critical research applications . This contrasts with other sources that may offer lower purity grades (e.g., 95%), which can introduce confounding impurities in sensitive biological assays or polymerization reactions.

Chemical procurement Purity specification Quality control Reproducibility

High-Value Application Scenarios for 3-Bromo-4-methylbenzohydrazide (CAS 515143-79-0) Based on Quantitative Evidence


Design and Synthesis of Novel mTOR Kinase Inhibitors for Oncology

Medicinal chemistry teams focused on the PI3K/Akt/mTOR pathway should prioritize 3-Bromo-4-methylbenzohydrazide as a core scaffold for structure-activity relationship (SAR) studies. The 3-bromo-4-methyl substitution pattern has been pharmacophore-validated as a key feature for mTOR inhibition, with optimized derivatives demonstrating low micromolar antiproliferative activity against TNBC cell lines (IC50 = 3.38 μM) [1]. Use this building block to explore modifications at the hydrazide nitrogen, leveraging the bromo substituent for late-stage diversification via palladium-catalyzed cross-coupling reactions.

Synthesis of Patent-Protected CRAC Channel Modulators

For programs targeting autoimmune and inflammatory diseases through calcium signaling modulation, 3-Bromo-4-methylbenzohydrazide is an essential intermediate for accessing novel chemical matter within the intellectual property space defined by patent WO2012056478A1 [2]. Its use enables the construction of proprietary CRAC channel inhibitors, providing a competitive advantage over programs reliant on generic or non-patented benzohydrazide analogs.

Preparation of Hydrazone Libraries for Phenotypic and Target-Based Screening

Given its validated reactivity in condensation reactions, 3-Bromo-4-methylbenzohydrazide serves as a high-purity starting material for the efficient generation of hydrazone-based screening libraries. The 97% purity specification is critical for ensuring that biological hits from these screens are not artifacts arising from impurities, thereby accelerating the hit-to-lead process and reducing false-positive rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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